Ethyl 2-(5-phenylisoxazol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-phenylisoxazol-3-yl)acetate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-phenylisoxazol-3-yl)acetate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between ethyl-2-chloro-2-(hydroxyimino)acetate and a dipolarophile under microwave conditions, resulting in ester-functionalized isoxazoles . This method is favored for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-phenylisoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(5-phenylisoxazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-phenylisoxazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.
Phenylisoxazole derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness: Ethyl 2-(5-phenylisoxazol-3-yl)acetate is unique due to its specific combination of an isoxazole ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)9-11-8-12(17-14-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
PFTPHIQOMIWIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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